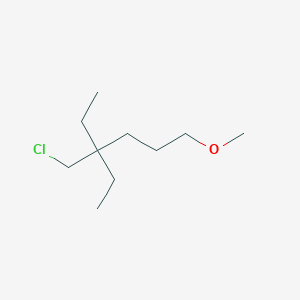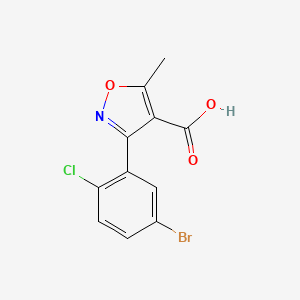
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, along with a methyl group on the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorobenzoic acid, undergoes bromination and chlorination to introduce the bromine and chlorine atoms on the phenyl ring.
Cyclization: The brominated and chlorinated intermediate is then subjected to cyclization reactions to form the isoxazole ring.
Carboxylation: Finally, the carboxylic acid group is introduced to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of efficient catalysts and reagents is crucial in industrial settings to achieve cost-effective production .
化学反応の分析
Types of Reactions
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .
科学的研究の応用
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring, along with the carboxylic acid group, play a crucial role in its binding to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chlorophenylboronic acid
- (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone
- 5-Bromo-2-aryl benzimidazoles
Uniqueness
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The isoxazole ring further enhances its versatility in various chemical reactions and applications .
特性
分子式 |
C11H7BrClNO3 |
|---|---|
分子量 |
316.53 g/mol |
IUPAC名 |
3-(5-bromo-2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16) |
InChIキー |
UVFLWPBJMGCBOR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)Br)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


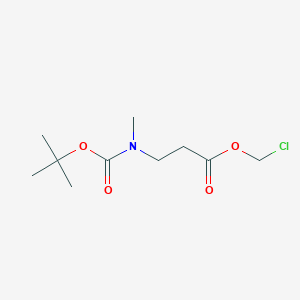
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)
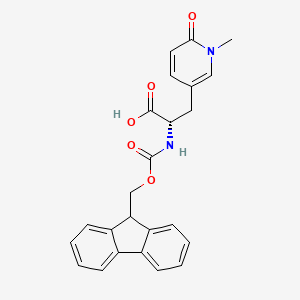

![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15327777.png)
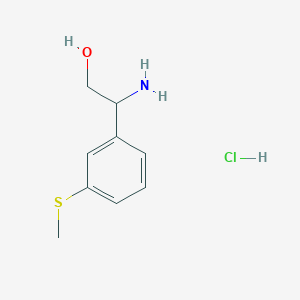
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)
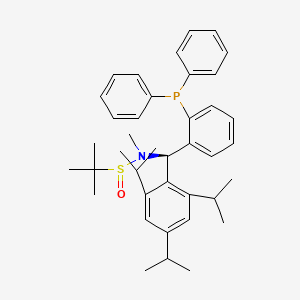
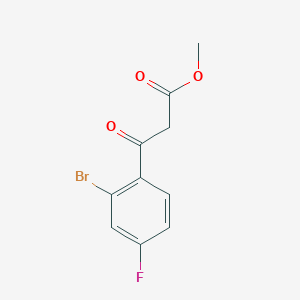
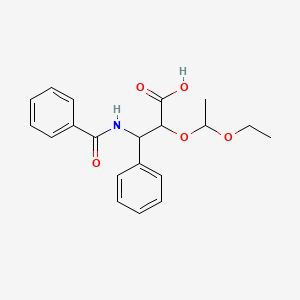
![2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
